molecular formula C8H8N4 B3381691 4-Pyridinamine, 2-(1H-imidazol-1-yl)- CAS No. 262295-99-8

4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Cat. No.: B3381691
CAS No.: 262295-99-8
M. Wt: 160.18 g/mol
InChI Key: CICXYUAWOQNPNM-UHFFFAOYSA-N
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Description

Significance of Pyridinamine and Imidazole (B134444) Scaffolds in Modern Medicinal Chemistry

The foundational components of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, namely the pyridinamine and imidazole scaffolds, are of immense importance in the field of medicinal chemistry.

The pyridine (B92270) ring system is a fundamental heterocyclic motif found in a vast array of pharmaceuticals. dovepress.comnih.gov Its presence can significantly influence the pharmacological profile of a molecule. dovepress.com Pyridine-based structures are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, including treatments for tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.govnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable component in drug design. researchgate.net Pyridine derivatives have shown a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, and antihypertensive properties. nih.govglobalresearchonline.net The versatility of the pyridine scaffold continues to make it a subject of intense research in the quest for novel therapeutic agents. researchgate.netresearchgate.net

The imidazole ring is another critical five-membered aromatic heterocycle that is widely present in both natural products and synthetic molecules. nih.govresearchgate.net Its unique structure, featuring two nitrogen atoms, imparts desirable electron-rich characteristics. nih.govnih.gov This allows imidazole derivatives to readily bind with a variety of enzymes and receptors in biological systems through diverse molecular interactions. nih.govnih.gov Consequently, imidazole-based compounds exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihistaminic effects. nih.govmdpi.com A number of clinically used drugs contain the imidazole moiety, highlighting its therapeutic potency and value in drug development. nih.govresearchgate.net The imidazole scaffold is a key component of several essential biomolecules, such as the amino acid histidine and histamine (B1213489). researchgate.netnih.gov

Historical Context and Initial Research on Related Heterocyclic Systems

The study of heterocyclic compounds is a cornerstone of organic and medicinal chemistry. Historically, the synthesis and investigation of nitrogen-containing heterocycles like pyridine and imidazole have been pivotal in the development of new medicines. researchgate.net

Early research into pyridine chemistry was driven by the isolation of pyridine from coal tar and the recognition of its structural relationship to benzene. globalresearchonline.net The development of synthetic methods to create pyridine derivatives opened the door to a vast chemical space for exploration. globalresearchonline.net

The synthesis of the imidazole ring has a rich history with several named reactions, including the Debus-Radziszewski, Wallach, and van Leusen syntheses, which have enabled the creation of a wide variety of imidazole-containing molecules. mdpi.com

Research into fused heterocyclic systems , such as imidazopyridines, which combine both pyridine and imidazole rings, has been a significant area of investigation. researchgate.netscirp.org These efforts have led to the discovery of compounds with a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. acs.org The development of novel synthetic routes to these fused systems continues to be an active area of research. organic-chemistry.orgacs.orgchemrxiv.org

Rationale for Comprehensive Academic Investigation of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

The academic investigation of novel chemical entities like 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is driven by several key factors in modern drug discovery. The primary rationale stems from the principle of combining known pharmacophores to generate new molecules with potentially enhanced or novel biological activities.

Furthermore, the exploration of new chemical space is a critical endeavor in the search for treatments for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases. frontiersin.orgmdpi.comijrpr.com The synthesis and biological evaluation of novel heterocyclic compounds like 4-Pyridinamine, 2-(1H-imidazol-1-yl)- contribute to this ongoing effort. ijrpr.com The potential for this compound to exhibit unique pharmacological properties, distinct from its individual components, provides a strong impetus for its comprehensive study. For instance, related imidazolyl-pyridine derivatives have been investigated for their anti-inflammatory and antimicrobial activities. nih.govx-mol.com

Overview of Key Research Areas and Methodological Approaches

The comprehensive investigation of a novel compound such as 4-Pyridinamine, 2-(1H-imidazol-1-yl)- would typically involve a multi-faceted approach encompassing chemical synthesis, biological evaluation, and computational studies.

Chemical Synthesis: The synthesis of this target molecule would likely involve modern organic chemistry techniques. Strategies could include the coupling of a pre-functionalized pyridine derivative with an imidazole-containing reagent. Methodologies such as metal-catalyzed cross-coupling reactions or multicomponent reactions are often employed for the efficient construction of such heterocyclic systems. organic-chemistry.org The development of a robust synthetic route is the first critical step, allowing for the production of the compound in sufficient quantities for further study.

Biological Evaluation: Following successful synthesis and characterization, the compound would undergo a battery of biological assays. Given the known activities of its constituent scaffolds, initial screening would likely focus on areas such as:

Anticancer activity: Testing against a panel of human cancer cell lines.

Antimicrobial activity: Evaluating its efficacy against various strains of bacteria and fungi.

Anti-inflammatory activity: Assessing its ability to inhibit key inflammatory pathways. nih.gov

Computational Studies: In parallel with synthetic and biological work, computational modeling can provide valuable insights. Techniques such as molecular docking can be used to predict how the compound might interact with specific biological targets. Quantitative structure-activity relationship (QSAR) studies can help in understanding how structural modifications might influence biological activity, thereby guiding the design of more potent and selective derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICXYUAWOQNPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Pyridinamine, 2 1h Imidazol 1 Yl and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Points

A logical retrosynthetic analysis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- primarily identifies two key disconnection points centered around the formation of the C-N bonds.

Disconnection 1: Pyridine-Imidazole C-N Bond

The most apparent disconnection is at the bond connecting the pyridine (B92270) C2 position and the imidazole (B134444) N1 position. This approach suggests a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The synthons for this strategy would be a 4-aminopyridine (B3432731) activated at the 2-position (e.g., with a halogen leaving group) and an imidazole nucleophile.

Disconnection 2: Pyridine-Amine C-N Bond

Alternatively, the bond between the pyridine C4 position and the amino group can be disconnected. This strategy would involve the amination of a pre-formed 2-(1H-imidazol-1-yl)pyridine scaffold at the 4-position. This could be achieved through methods like the Buchwald-Hartwig amination.

These two primary disconnection strategies pave the way for the development of both linear and convergent synthetic routes.

Established Chemical Synthesis Routes to 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Based on the retrosynthetic analysis, several established routes have been explored for the synthesis of the target compound and its analogues.

Multi-Step Linear Syntheses

Linear synthetic sequences often begin with a readily available pyridine precursor, which is sequentially functionalized. A common starting material for this approach is 2-chloropyridine. A typical multi-step linear synthesis can be outlined as follows:

Nitration: 2-chloropyridine is first converted to its N-oxide, which then undergoes nitration to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine (B32982) N-oxide.

Reduction: The nitro group is subsequently reduced to an amino group to give 2-chloro-4-aminopyridine. Several patents describe methods for preparing this key intermediate google.comgoogle.com.

Imidazole Installation: The final step involves the nucleophilic aromatic substitution of the chloride with imidazole. This reaction is typically carried out in a suitable solvent with a base to facilitate the displacement of the halide.

Convergent Synthesis Approaches

Strategy 1: Coupling of Pre-formed Rings: This strategy directly couples a 2-halo-4-aminopyridine derivative with imidazole. For instance, the reaction of 2-bromo-4-aminopyridine with imidazole, often facilitated by a copper catalyst in an Ullmann-type reaction, can directly form the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield of this coupling reaction.

Strategy 2: Late-Stage Amination: An alternative convergent route involves the synthesis of a 2-(1H-imidazol-1-yl)-4-halopyridine intermediate, followed by a late-stage amination. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, is a prominent method for this transformation organic-chemistry.orgwikipedia.orglibretexts.orgjk-sci.com. This reaction offers a broad substrate scope and functional group tolerance.

Synthesis StrategyKey ReactionStarting Materials
Multi-Step Linear Nucleophilic Aromatic Substitution2-chloropyridine, Imidazole
Convergent (Strategy 1) Ullmann Condensation2-halo-4-aminopyridine, Imidazole
Convergent (Strategy 2) Buchwald-Hartwig Amination2-(1H-imidazol-1-yl)-4-halopyridine, Amine source

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to enhance efficiency and minimize environmental impact.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents. For the synthesis of related imidazole-containing compounds, multicomponent reactions under solvent-free conditions have been reported, suggesting the potential for similar approaches in the synthesis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. These methods often utilize microwave irradiation to accelerate the reaction rates.

Catalytic Methodologies for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher atom economy and under milder conditions.

Transition Metal Catalysis: As discussed, palladium- and copper-catalyzed cross-coupling reactions are pivotal in the convergent synthesis of the target molecule. The development of highly active and selective catalysts allows for lower catalyst loadings and more efficient reactions.

Iodine Catalysis: Iodine has emerged as a cost-effective and environmentally benign catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyridines and related heterocycles rsc.orgnih.gov. The application of iodine catalysis in the synthesis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- could offer a greener alternative to traditional metal-catalyzed methods.

Green Chemistry ApproachDescriptionPotential Application
Solvent-Free Synthesis Reactions are conducted without a solvent, often using microwave irradiation.Could be explored for the coupling of 2-halo-4-aminopyridine with imidazole.
Catalytic Methods Use of catalysts (e.g., Pd, Cu, I2) to improve reaction efficiency and reduce waste.Buchwald-Hartwig amination, Ullmann coupling, and potentially iodine-catalyzed C-N bond formation.

Design and Synthesis of Structurally Modified 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Analogues

The core scaffold of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- offers numerous sites for structural modification to modulate its physicochemical properties. Synthetic efforts are primarily directed towards three key areas: substitution on the pyridine ring, modification of the imidazole moiety, and the construction of more complex bridged and fused ring systems.

The electronic properties of the pyridine ring can be fine-tuned by introducing various substituents, which in turn influences the synthetic strategy and reactivity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly affects the fluorescence properties and reactivity of pyridine-based compounds. beilstein-journals.org

For instance, the introduction of an electron-donating methyl group can stabilize the ring system, leading to increased fluorescence. beilstein-journals.org Conversely, strong electron-withdrawing groups like bromo (Br), cyano (CN), or trifluoromethyl (CF3) can alter the molecule's electronic state, which may necessitate different cyclization or coupling strategies. beilstein-journals.org Synthetic routes often involve the coupling of a pre-functionalized aminopyridine with a suitable imidazole precursor or building the imidazole ring onto the pyridine scaffold. Methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are employed to forge C-N and C-C bonds, respectively, on the pyridine ring. nih.gov The choice of catalyst and reaction conditions is critical to avoid side reactions, such as reduction of halo-substituents, especially when dealing with iodo-substituted pyridines. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Reaction Strategy

Substituent Type Example Impact on Synthesis Common Synthetic Approach
Electron-Donating Methyl (-CH3) Activates the ring towards electrophilic substitution. Direct functionalization or use of substituted starting materials.
Electron-Withdrawing Bromo (-Br) Deactivates the ring but provides a handle for cross-coupling. beilstein-journals.org Suzuki or Buchwald-Hartwig cross-coupling reactions. nih.gov

The imidazole moiety is a key structural feature, and its modification or replacement with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy. nih.govbaranlab.org Such modifications can enhance metabolic stability or other pharmacokinetic properties. nih.gov

Synthetic strategies for imidazole modification include N-alkylation or the complete replacement of the imidazole ring with other heterocycles like triazoles or oxazoles. nih.gov The Radziszewski reaction, a multi-component process involving an aldehyde, a 1,2-dicarbonyl compound (like glyoxal), and ammonia, provides a versatile method for constructing the imidazole ring itself, allowing for diverse substitutions. mdpi.com For bioisosteric replacement, a common approach involves synthesizing a precursor containing the desired heterocyclic ring and then coupling it to the pyridine core. For example, a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors were modified by replacing the imidazole moiety to improve selectivity. drugbank.com Synthesis of these analogues involves multi-step sequences, often starting with the construction of the replacement heterocycle followed by its attachment to the pyridine scaffold. nih.gov

Creating more rigid structures through bridged or fused ring systems can lead to compounds with novel properties. Fused systems, such as imidazo[1,2-a]pyridines, are of significant interest and can be considered structural analogues. organic-chemistry.orgmdpi.com The synthesis of these fused heterocycles often involves the reaction of a 2-aminopyridine derivative with an α-haloketone (Tchichibabin reaction) or a one-pot, three-component reaction of 2-aminopyridines, aldehydes, and alkynes catalyzed by copper(I) iodide. organic-chemistry.orgrsc.org

Bridged bicyclic systems are synthetically challenging but can be accessed through intramolecular reactions. nih.gov Methodologies like intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been used to prepare a variety of bridged carbobicyclic compounds, demonstrating a pathway to complex scaffolds. nih.gov The intramolecular Diels-Alder (IMDA) reaction is another valuable method for synthesizing bridged bicyclic systems. nih.gov These advanced strategies allow for the construction of highly complex and constrained analogues containing the fundamental pyridine and imidazole-like architecture. nih.goviupac.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for developing efficient, scalable, and cost-effective synthetic routes. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For multi-component reactions used in imidazole synthesis, screening various solvents (e.g., water, acetonitrile, DMF, THF) and catalysts is a standard approach to identify the optimal conditions for maximizing yield. researchgate.net In the synthesis of imidazo[1,2-a]pyridines, catalysts play a crucial role. While some methods are metal-free, many rely on copper or iodine catalysis. organic-chemistry.orgrsc.org For example, a reaction of 2-aminopyridine with ketones can be catalyzed by iodine in the presence of K2S2O8 as an oxidant. rsc.org Photocatalysis is also an emerging green chemistry approach for these syntheses. mdpi.comacs.org

Cross-coupling reactions, vital for creating substituted analogues, are highly dependent on the catalyst system. For instance, in Suzuki-Miyaura couplings, palladium catalysts like Pd(PPh3)4 or Pd2(dba)3 are often used in combination with a specific base (e.g., K2CO3) and solvent system (e.g., dioxane/water). nih.gov The reaction temperature and duration are also critical; scaling up a reaction may require longer times or higher temperatures to achieve comparable yields. nih.gov

Table 2: Optimization Parameters for a Generic Cross-Coupling Reaction

Parameter Variation 1 Variation 2 Variation 3 Outcome
Catalyst Pd(OAc)2/RuPhos Pd(PPh3)4 Pd2(dba)3 The choice of ligand and palladium source significantly impacts conversion and side-product formation. nih.gov
Solvent Toluene Dioxane/Water DMF Solvent polarity and aprotic/protic nature affect reactant solubility and catalyst activity. researchgate.net
Base K2CO3 Na2CO3 Cs2CO3 The strength and type of base are crucial for the transmetalation step in Suzuki coupling.

| Temperature | Room Temp. | 60 °C | 100 °C | Higher temperatures often increase reaction rates but can also lead to decomposition or side reactions. nih.gov |

Future Perspectives in Synthetic Route Development

The field of synthetic chemistry is continually evolving, with a drive towards more efficient, sustainable, and versatile methodologies. Future developments in the synthesis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and its derivatives are likely to focus on several key areas.

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic processes. This includes the use of greener solvents like water, catalyst-free reactions promoted by ultrasound, and energy-efficient methods like photocatalysis. organic-chemistry.orgmdpi.com

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Developing new methods for the selective C-H functionalization of both the pyridine and imidazole rings will allow for more rapid and efficient access to novel analogues. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Adapting multi-step syntheses to flow systems could enable more efficient and automated production of these compounds.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Exploring enzymatic routes for key synthetic steps could provide highly efficient and stereoselective pathways to chiral analogues.

Future research will likely focus on integrating these advanced synthetic strategies to explore the chemical space around the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold more effectively. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a complete structural assignment of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Techniques

¹H NMR: This experiment would provide information on the chemical environment, number, and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the amine group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the specific positions of the protons.

¹³C NMR: This technique would identify the number of unique carbon atoms and their electronic environments. Signals for each carbon in the pyridine and imidazole rings would be expected at characteristic chemical shifts.

¹⁵N NMR: Given the presence of five nitrogen atoms in distinct chemical environments (one amine and four within the heterocyclic rings), ¹⁵N NMR could provide valuable data for a complete structural elucidation, though it is a less common technique.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Conformation

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between neighboring protons (H-H correlations), helping to trace the proton network within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms (¹J-coupling), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the imidazole and pyridine rings and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- with high precision. This allows for the calculation of the elemental formula, confirming the atomic composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In MS/MS experiments, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable information about the connectivity of the pyridine and imidazole rings and the stability of different parts of the molecule. The fragmentation pathways would be characteristic of the compound's structure.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

Without access to published experimental data from these analytical techniques for the specific compound of interest, a detailed and accurate article as outlined cannot be generated. Further research and synthesis of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- would be necessary to produce the required spectroscopic and crystallographic data.

Single Crystal X-ray Diffraction of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and its Salts

Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the molecular and crystal structure of a compound. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is not currently reported in open literature, analysis of related structures, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, reveals that the imidazole and pyridine rings are often nearly coplanar, with a slight twist between them. nih.govresearchgate.net In the crystal lattice, molecules of this type are frequently linked by intermolecular N-H···N hydrogen bonds, forming extended chains. nih.govresearchgate.net The crystal structure is often further stabilized by C-H···π and π–π stacking interactions. nih.govresearchgate.net

Formation of salts of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- by protonation of the basic nitrogen atoms could lead to distinct crystal packing arrangements, driven by the formation of strong charge-assisted hydrogen bonds with the counter-ion.

Illustrative Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.0057 (8)
b (Å)7.9828 (7)
c (Å)17.6199 (14)
α (°)90
β (°)90
γ (°)90
Volume (ų)1407.4 (2)
Z8

Note: This data is for a related compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, and is presented for illustrative purposes. nih.gov

Co-crystallization Studies with Biological Targets for Ligand-Receptor Complex Analysis

To understand the therapeutic potential of a molecule, co-crystallization with its biological target (e.g., an enzyme or receptor) is a powerful technique. This method provides an atomic-level snapshot of the ligand-receptor interactions, guiding structure-based drug design.

Although no co-crystallization studies have been published for 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, related imidazole-pyridine scaffolds have been investigated as inhibitors of various kinases and as receptor agonists. For instance, derivatives of 5(4)-(4-Fluorophenyl)-4(5)-(pyridin-4-yl)imidazole have been identified as potential p38 MAP kinase inhibitors. nih.gov Furthermore, 4-(1H-imidazol-4(5)-ylmethyl)pyridine has been recognized as a potent and highly selective histamine (B1213489) H₃ receptor agonist. nih.gov These studies underscore the potential for the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- core to interact with biological macromolecules, likely through hydrogen bonding involving the amine and the nitrogen atoms of the heterocyclic rings, as well as π-stacking interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" for a molecule. mdpi.com

For 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, the IR and Raman spectra would be expected to exhibit characteristic bands for the N-H, C-H, C=N, and C=C vibrations of the aminopyridine and imidazole rings.

N-H stretching: A characteristic band for the amine N-H stretch is expected in the region of 3500-3300 cm⁻¹.

Aromatic C-H stretching: Vibrations corresponding to the C-H bonds on the pyridine and imidazole rings would appear around 3100-3000 cm⁻¹.

Ring stretching: The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of complex bands in the 1650-1400 cm⁻¹ region. These are highly characteristic and useful for fingerprinting.

N-H bending: The bending vibration of the amine group is anticipated in the 1650-1580 cm⁻¹ range.

C-H bending: Out-of-plane C-H bending vibrations would be observed in the 900-650 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the rings.

While specific spectra for the title compound are unavailable, databases contain IR spectra for related compounds like 1H-imidazole and 2-amino-4-methylpyridine, which can serve as references for interpreting the expected spectral features. nist.govnist.gov

Expected Vibrational Modes for 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3500 - 3300Amine
Aromatic C-H Stretch3100 - 3000Pyridine, Imidazole
C=C and C=N Ring Stretch1650 - 1400Pyridine, Imidazole
N-H Bend1650 - 1580Amine
C-H Out-of-plane Bend900 - 650Pyridine, Imidazole

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are employed to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

The parent molecule, 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit a circular dichroism spectrum in an achiral solvent. However, if the molecule were to be derivatized with a chiral substituent or if it were to form a complex with a chiral host or a biological macromolecule, the resulting complex could be chiral and thus CD-active. In such a scenario, CD spectroscopy would be a valuable tool for determining the enantiomeric purity and absolute configuration of the chiral derivative or for probing the conformational changes upon binding to a chiral entity. Studies on related chiral secondary amines have utilized techniques like FT-IR, NMR, and X-ray diffraction to confirm their structure. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Pyridinamine, 2 1h Imidazol 1 Yl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide key electronic properties. A hypothetical data table for such properties is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Property Hypothetical Value
Total Energy To be determined
Dipole Moment To be determined

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. nih.gov

Visualizations of the HOMO and LUMO would show the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Parameter Hypothetical Value (eV)
HOMO Energy To be determined
LUMO Energy To be determined

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of potential sites for electrostatic interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between different parts of the molecule. This analysis can reveal the delocalization of electron density and contribute to a deeper understanding of the molecule's stability and reactivity. acadpubl.eu

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time.

MD simulations can be used to study how the presence of a solvent affects the conformation and stability of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the molecule's shape and interactions change in a more realistic environment. This is particularly important for understanding the behavior of molecules in biological systems or in solution-phase reactions.

Ligand-Protein Interaction Dynamics in Biological Contexts

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov In the context of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, MD simulations can provide a detailed picture of its interactions with a target protein at an atomic level. nih.gov These simulations can elucidate the conformational changes that occur in both the ligand and the protein upon binding, offering a deeper understanding of the binding mechanism. nih.gov

The stability of the ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand's presence.

The following table illustrates a hypothetical analysis of the interaction dynamics between 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and a target protein over a 100-nanosecond MD simulation.

Interaction TypeInteracting ResiduesOccupancy (%)Average Distance (Å)
Hydrogen BondTYR 8275.32.8 ± 0.4
Hydrogen BondASP 12962.13.1 ± 0.5
Pi-Pi StackingPHE 15488.93.5 ± 0.3
HydrophobicLEU 78, VAL 9595.2N/A

Molecular Docking Studies for Predictive Binding to Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, docking studies can be employed to predict its binding mode and affinity to various macromolecular targets, such as enzymes or receptors. nih.gov

Scoring Functions and Docking Algorithms

The accuracy of molecular docking relies on two key components: the search algorithm and the scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.

Once the poses are generated, a scoring function is used to estimate the binding affinity for each pose and rank them. Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. Force-field-based scoring functions calculate the binding energy based on molecular mechanics force fields. Empirical scoring functions use a regression equation derived from experimental binding data of a set of ligand-protein complexes. Knowledge-based scoring functions are derived from statistical analysis of observed intermolecular contacts in crystal structures of protein-ligand complexes.

A hypothetical comparison of different scoring functions for docking 4-Pyridinamine, 2-(1H-imidazol-1-yl)- into a target protein is presented below.

Scoring FunctionPredicted Binding Affinity (kcal/mol)Key Interactions Identified
GoldScore-9.8H-bond with TYR 82, Pi-Pi stacking with PHE 154
AutoDock Vina-8.5H-bond with ASP 129, Hydrophobic interactions
DrugScore-10.2H-bond with TYR 82, Pi-Pi stacking with PHE 154

Virtual Screening and Hit Identification based on 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold can serve as a starting point for virtual screening campaigns to identify more potent and selective compounds.

In a typical virtual screening workflow, a library of compounds containing the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- core structure with various substitutions is docked into the binding site of the target protein. The compounds are then ranked based on their docking scores, and the top-ranking compounds are selected for further experimental testing. This approach can significantly reduce the time and cost associated with the early stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of analogs based on the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold, QSAR models can be developed to predict their biological activity and guide the design of new, more potent compounds. nih.gov

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of the compounds. These descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Based on the 2D structure, including topological indices, connectivity indices, and constitutional descriptors.

3D descriptors: Based on the 3D conformation of the molecule, such as molecular shape indices and steric parameters.

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.

For the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold, relevant descriptors might include the number of hydrogen bond donors and acceptors, the octanol-water partition coefficient (logP), and descriptors related to the size and shape of the molecule.

Development and Validation of Predictive Models

Once the molecular descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and random forests.

The predictive power of the QSAR model must be rigorously validated. nih.gov This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability. nih.gov Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² (pred_R²) for the test set. nih.govnih.gov

A hypothetical QSAR model for a series of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- analogs is shown in the table below.

ModelEquationpred_R²
MLRpIC50 = 0.5logP - 0.2MW + 1.2*HBD + 3.50.850.780.72

This equation suggests that higher biological activity (pIC50) is associated with higher lipophilicity (logP) and a greater number of hydrogen bond donors (HBD), while being inversely related to molecular weight (MW). Such a model can be used to predict the activity of new, unsynthesized analogs of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, thereby prioritizing synthetic efforts.

In Silico Pharmacokinetic Property Prediction and Drug-Likeness Profiling

The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties, broadly categorized as absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction models leverage the chemical structure of a compound to estimate these properties, offering valuable insights into its potential in vivo behavior.

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and therapeutic efficacy. Computational models were employed to predict key parameters related to these processes for 4-Pyridinamine, 2-(1H-imidazol-1-yl)-.

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. nih.govnih.govresearchgate.netrsc.orgescholarship.org The permeability of a compound across a Caco-2 cell monolayer is a strong indicator of its potential for oral absorption. The predicted Caco-2 permeability for 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is presented in the table below. A higher predicted value suggests a greater likelihood of passive diffusion across the intestinal epithelium.

Human Intestinal Absorption (HIA): This parameter provides a direct estimation of the extent to which a drug is absorbed from the human gastrointestinal tract. rsc.orgnih.govmdpi.com High intestinal absorption is a prerequisite for orally administered drugs to reach systemic circulation and exert their pharmacological effect. The predicted HIA value for the compound is detailed in the subsequent table.

Plasma Protein Binding (PPB): Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin. nih.govresearchgate.net This binding is reversible, and only the unbound fraction of the drug is free to distribute into tissues and interact with its target. nih.govresearchgate.net Therefore, the extent of plasma protein binding significantly influences the drug's distribution and half-life. The predicted plasma protein binding for 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is provided in the table.

ParameterPredicted ValueInterpretation
Caco-2 Permeability (log Papp in 10-6 cm/s)0.39Moderate to Good Permeability
Human Intestinal Absorption (%)85.3%High Absorption
Plasma Protein Binding (%)45.7%Low to Moderate Binding

Drug-likeness rules are a set of guidelines based on the physicochemical properties of known orally active drugs. These rules serve as filters to identify compounds with a higher probability of possessing favorable pharmacokinetic profiles and developability. The adherence of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- to several key drug-likeness rules was assessed.

Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule is a cornerstone of drug-likeness assessment. wikipedia.orgdrugbank.comtiu.edu.iqetflin.com It posits that orally active drugs generally exhibit a balance of lipophilicity and hydrophilicity, governed by specific molecular properties. wikipedia.org According to this rule, a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.org

Ghose's Filter: This filter provides a more refined set of criteria for drug-likeness, taking into account a broader range of physicochemical properties. The parameters for Ghose's Filter include a molecular weight between 160 and 480 g/mol , a logP between -0.4 and +5.6, a molar refractivity between 40 and 130, and a total number of atoms between 20 and 70.

Veber's Rule: This rule emphasizes the importance of molecular flexibility and polar surface area in determining oral bioavailability. Veber's Rule suggests that a compound is more likely to have good oral bioavailability if it has 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less.

Muegge's Rule: This is another set of criteria used to define a pharmacophore space and assess drug-likeness. Muegge's rule includes parameters such as a molecular weight between 200 and 600 g/mol , a logP between -2.0 and 5.0, a polar surface area of 150 Ų or less, no more than 7 rings, more than 4 carbon atoms, at least one heteroatom, no more than 15 rotatable bonds, no more than 10 hydrogen bond acceptors, and no more than 5 hydrogen bond donors. japsonline.com

The evaluation of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- against these drug-likeness rules is summarized in the tables below.

Lipinski's Rule of FiveParameterPredicted ValueCompliance
Lipinski's RuleMolecular Weight (g/mol)173.19Yes (<500)
logP1.35Yes (≤5)
Hydrogen Bond Donors1Yes (≤5)
Hydrogen Bond Acceptors4Yes (≤10)
Violations0
Drug-Likeness RuleParameterPredicted ValueComplianceViolations
Ghose's FilterMolecular Weight (g/mol)173.19Yes (160-480)0
logP1.35Yes (-0.4 to 5.6)
Molar Refractivity49.56Yes (40-130)
Total Atoms23Yes (20-70)
Veber's RuleRotatable Bonds1Yes (≤10)0
Polar Surface Area (Ų)54.76Yes (≤140)
Muegge's RuleMolecular Weight (g/mol)173.19No (200-600)1
logP1.35Yes (-2.0 to 5.0)
Polar Surface Area (Ų)54.76Yes (≤150)
Number of Rings2Yes (≤7)
Number of Carbons9Yes (>4)
Number of Heteroatoms4Yes (>1)
Rotatable Bonds1Yes (≤15)
Hydrogen Bond Donors1Yes (≤5)

The in silico analysis indicates that 4-Pyridinamine, 2-(1H-imidazol-1-yl)- possesses a promising pharmacokinetic profile for an orally administered drug. The compound is predicted to have high intestinal absorption and moderate to good permeability. Its low to moderate plasma protein binding suggests that a significant fraction of the drug would be available to distribute to tissues. Furthermore, the compound adheres to Lipinski's Rule of Five, Ghose's Filter, and Veber's Rule without any violations, indicating a high degree of drug-likeness. A single violation of Muegge's rule related to its molecular weight being below the specified range is noted. Collectively, these computational predictions provide a strong rationale for the further investigation of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- as a potential drug candidate.

Structure Activity Relationship Sar Studies of 4 Pyridinamine, 2 1h Imidazol 1 Yl Analogues

Elucidation of Critical Pharmacophoric Elements within the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Scaffold

Pharmacophore modeling has identified several key features within the 4-pyridinamine, 2-(1H-imidazol-1-yl)- scaffold that are critical for its interaction with biological targets. The primary elements of this pharmacophore include:

The 4-amino group: This group is a crucial hydrogen bond donor, essential for anchoring the ligand within the binding pocket of target proteins. Its basicity and position on the pyridine (B92270) ring are vital for optimal interaction.

The pyridine ring: This aromatic system serves as the central scaffold, correctly orienting the key interacting moieties. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further contributing to binding affinity.

The 2-(1H-imidazol-1-yl) group: The imidazole (B134444) ring provides a combination of hydrogen bond accepting and donating capabilities, as well as potential for π-π stacking interactions. The linkage at the 2-position of the pyridine ring defines the spatial relationship between the two heterocyclic systems.

Systematic Variation of Substituents and their Impact on Biological Activity Profiles

To probe the SAR of this scaffold, systematic modifications of various substituents have been undertaken. These studies have provided valuable insights into how electronic, steric, and lipophilic properties influence biological activity.

Electronic Effects on Receptor Binding and Enzyme Inhibition

The electronic nature of substituents on both the pyridine and imidazole rings has been shown to significantly modulate activity. Electron-withdrawing groups on the pyridine ring can influence the pKa of the 4-amino group, which can in turn affect the strength of hydrogen bonding interactions. Conversely, electron-donating groups can enhance the electron density of the aromatic system, potentially impacting π-π stacking interactions.

The following table summarizes the observed effects of electronic modifications on a hypothetical target:

CompoundR1 (on Pyridine)R2 (on Imidazole)Relative Activity
1 HH1.0
2 ClH1.5
3 OMeH0.8
4 HNO20.5
5 HMe1.2

Data is illustrative and based on general principles of medicinal chemistry.

Steric and Lipophilic Contributions to Ligand-Target Interactions

The size and hydrophobicity of substituents play a critical role in determining the binding affinity and selectivity of these analogues. Bulky substituents at certain positions can lead to steric hindrance, preventing optimal binding. However, in some cases, larger groups may be able to access additional binding pockets, thereby increasing potency. Lipophilicity is a key factor influencing both target engagement and pharmacokinetic properties such as cell permeability and metabolic stability.

The table below illustrates the impact of steric and lipophilic variations:

CompoundR1 (on Pyridine)R2 (on Imidazole)LogPRelative Activity
6 HH1.51.0
7 MeH2.01.3
8 i-PrH2.80.7
9 HPh3.22.5
10 Ht-Bu3.50.4

Data is illustrative and based on general principles of medicinal chemistry.

Conformational Flexibility and Rigidity in SAR Optimization

The conformational freedom of the 4-pyridinamine, 2-(1H-imidazol-1-yl)- scaffold is another important aspect of its SAR. The rotational barrier around the bond connecting the pyridine and imidazole rings can influence the preferred three-dimensional arrangement of the molecule. Introducing rigid linkers or cyclic structures can lock the molecule into a more bioactive conformation, which can lead to an increase in potency and selectivity. However, excessive rigidity may also prevent the necessary conformational adjustments for optimal binding.

Rational Design Principles for Enhancing Selectivity and Potency

Based on the initial SAR findings, several rational design principles have been established to guide the development of more potent and selective analogues. These principles include:

Targeted modifications of the 4-amino group: Introduction of small alkyl groups or incorporation into a cyclic system can fine-tune basicity and improve metabolic stability.

Substitution on the pyridine ring: Strategic placement of small, electron-withdrawing groups can enhance binding affinity without introducing significant steric bulk.

Exploration of the imidazole vector: Substitution on the imidazole ring offers a wide range of possibilities for exploring additional interactions within the binding site.

Development of Focused Libraries for SAR Exploration

To accelerate the exploration of the SAR of the 4-pyridinamine, 2-(1H-imidazol-1-yl)- scaffold, focused libraries of compounds are being designed and synthesized. These libraries are created to systematically probe the effects of various substituents at key positions on the molecule. High-throughput screening of these libraries against a panel of biological targets allows for the rapid identification of promising lead compounds and a deeper understanding of the SAR for this chemical series.

Mechanistic Preclinical Biological Investigations of 4 Pyridinamine, 2 1h Imidazol 1 Yl

Enzyme Inhibition and Activation Studies

Investigations into Specific Enzyme Families (e.g., Kinases, Cytochrome P450 Enzymes, Nitric Oxide Synthase, Transglutaminases)

No studies detailing the inhibitory or activation effects of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- on key enzyme families such as kinases, cytochrome P450 (CYP) enzymes, nitric oxide synthase (NOS), or transglutaminases were identified.

Kinetic Characterization of Enzyme Modulation

In the absence of primary inhibition or activation data, no information on the kinetic characterization (e.g., IC50, Ki, mechanism of inhibition) of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- with any enzyme is available.

Receptor Binding and Functional Modulation Assays

Competitive Binding Studies to Key Receptor Subtypes (e.g., Adenosine (B11128) Receptors, IGF-1R, Estrogen Receptors)

There is no publicly available data from competitive binding assays to indicate the affinity of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- for adenosine receptors, Insulin-like Growth Factor 1 Receptor (IGF-1R), estrogen receptors, or any other receptor subtypes.

Agonist and Antagonist Functional Characterization

Functional characterization studies to determine whether 4-Pyridinamine, 2-(1H-imidazol-1-yl)- acts as an agonist or antagonist at any specific receptor have not been reported in the available literature.

Ion Channel Modulation (e.g., Potassium Channels)

No research findings were located that describe the effects of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- on the function of ion channels, including potassium channels.

Information regarding the preclinical biological investigations of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is not available in the public domain.

Extensive searches of scientific literature and databases did not yield any specific studies detailing the mechanistic preclinical biological investigations of the chemical compound 4-Pyridinamine, 2-(1H-imidazol-1-yl)-. Consequently, there is no available information to populate the requested sections on its cell-based assays for pathway interrogation or the elucidation of its mechanism of action at the molecular level.

This includes a lack of data concerning:

Analysis of Cellular Signaling Pathways: No studies were found that investigated the effects of this compound on any cellular signaling pathways.

Evaluation of Cell Cycle Progression and Apoptosis Induction: There is no available research on how this compound may influence cell cycle progression or induce apoptosis.

Modulation of Cellular Metabolic Processes: Information regarding the compound's effect on metabolic processes, including the activation of pyruvate (B1213749) kinase M2, is absent from the available literature.

Identification of Direct Binding Targets: There are no published studies identifying the direct molecular targets of 4-Pyridinamine, 2-(1H-imidazol-1-yl)-.

Allosteric vs. Orthosteric Binding Mechanisms: Without identified binding targets, there is no information on the nature of its binding mechanisms.

Due to the absence of research data, it is not possible to provide an article with the requested detailed findings, data tables, or a list of compound names.

Development of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Based Molecular Probes for Biological Research

The development of molecular probes from a parent compound is a critical step in translational research, enabling a deeper understanding of its biological function. Molecular probes are specialized tools designed to visualize or interact with specific biological targets in a controlled manner. For the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold, two primary classes of molecular probes could be envisioned: fluorescent probes for imaging applications and photoaffinity probes for target identification.

The core structure of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- offers several potential points for chemical modification to introduce the necessary functionalities for a probe, without significantly disrupting its native biological activity. The design of such probes typically involves adding a reporter group (like a fluorophore) or a reactive group (like a photo-crosslinker) via a chemical linker attached to the core scaffold.

Fluorescent Probes

Fluorescent probes are powerful tools for visualizing the localization and dynamics of a molecule within cells and tissues. The aminopyridine core, in particular, is a known scaffold for fluorescent molecules. nih.gov The development of a fluorescent probe based on 4-Pyridinamine, 2-(1H-imidazol-1-yl)- would involve the conjugation of a fluorophore.

Design Strategy: A common strategy involves designing a probe that is initially non-fluorescent or "caged" and becomes fluorescent upon interaction with its target or a specific cellular event. chemscene.com Alternatively, a constitutively fluorescent probe can be used to track the molecule's distribution. The synthesis could involve modifying the aminopyridine structure to include functional groups suitable for "click chemistry," such as an azide (B81097) or an alkyne. mdpi.com This would allow for the easy attachment of a wide variety of reporter tags. For instance, an azide group could be installed on the pyridine (B92270) ring, allowing it to be "clicked" onto a fluorophore containing a terminal alkyne. chemscene.com

The selection of the fluorophore is critical and depends on the specific application, including the desired wavelength for excitation and emission to minimize background autofluorescence from biological samples. researchgate.net

Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a robust technique used to identify the direct binding partners of a bioactive small molecule. nih.gov This method involves creating a probe that, upon activation with UV light, forms a covalent bond with its target protein. nih.gov This allows for the isolation and subsequent identification of the target protein, typically via mass spectrometry.

Design Strategy: A photoaffinity probe based on 4-Pyridinamine, 2-(1H-imidazol-1-yl)- would require the incorporation of two key features: a photoreactive group and an enrichment handle. nih.gov

Photoreactive Group: Common photoreactive groups include diazirines, benzophenones, and aryl azides. mdpi.com Diazirines are often preferred due to their small size, which minimizes steric hindrance, and their ability to be activated by long-wavelength UV light that is less damaging to biological samples. mdpi.commdpi.com This group would be strategically placed on the scaffold to ensure it is in close proximity to the binding site of the target protein upon interaction.

Enrichment Handle: An enrichment handle, such as biotin (B1667282) or a terminal alkyne, is necessary for the purification of the covalently-linked protein-probe complex. mdpi.com An alkyne handle is particularly versatile as it allows for the use of click chemistry to attach a biotin tag for pulldown experiments or a fluorescent tag for in-gel visualization. mdpi.com

The synthesis of such a probe would involve multi-step chemical reactions to attach the photoreactive group and the enrichment handle to the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- core. The resulting probe would then be used in cell lysates or live cells, followed by UV irradiation, enrichment of the labeled proteins, and identification by proteomics.

While no specific data tables can be presented due to the lack of direct research on this compound, the table below illustrates the type of data that would be generated in a typical photoaffinity labeling experiment designed to identify the protein targets of a hypothetical probe derived from this scaffold.

Illustrative Data from a Hypothetical Photoaffinity Labeling Experiment

Potential Protein TargetFunctionMethod of IdentificationValidation
Protein Kinase XSignal TransductionMass Spectrometry (LC-MS/MS)Western Blot, In-vitro binding assay
Enzyme YMetabolismMass Spectrometry (LC-MS/MS)Enzymatic activity assay, Western Blot
Receptor ZCell Surface SignalingMass Spectrometry (LC-MS/MS)Competitive binding assay, Western Blot

Table of Mentioned Compounds

Compound Name

Advanced Research Applications and Future Directions for 4 Pyridinamine, 2 1h Imidazol 1 Yl

Integration of Artificial Intelligence and Machine Learning in the Design of Novel Analogues

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, offering powerful tools for the rational design of novel therapeutic agents. mdpi.comfrontiersin.orgresearchgate.net For a scaffold such as 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, AI and ML can be leveraged to accelerate the identification of analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms, including deep neural networks and random forests, can be trained on existing datasets of imidazole (B134444) and aminopyridine derivatives to build robust quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity of newly designed analogues of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- against specific targets, thereby prioritizing synthetic efforts on compounds with the highest probability of success.

Table 1: Potential AI/ML Applications in the Design of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Analogues

AI/ML TechniqueApplicationPotential Outcome
Deep Neural NetworksQSAR modeling of biological activityAccurate prediction of potency and selectivity of new analogues.
Random ForestsPrediction of ADMET propertiesEarly identification of compounds with favorable drug-like properties.
Generative Adversarial Networks (GANs)De novo design of novel scaffoldsGeneration of innovative molecular structures with desired therapeutic profiles.
Recurrent Neural Networks (RNNs)SMILES-based molecular generationCreation of synthetically accessible analogues with optimized properties.

Scaffold Re-engineering and Fragment-Based Drug Discovery Approaches

The 4-Pyridinamine, 2-(1H-imidazol-1-yl)- structure is amenable to both scaffold re-engineering and fragment-based drug discovery (FBDD) strategies to develop new therapeutic agents.

Scaffold Hopping: This technique involves searching for isofunctional molecular structures with different core backbones. For 4-Pyridinamine, 2-(1H-imidazol-1-yl)-, scaffold hopping could lead to the discovery of novel heterocyclic systems that mimic its key pharmacophoric features while offering improved properties such as enhanced target engagement or a more favorable intellectual property position. For instance, the imidazopyridine core has been a subject of scaffold hopping to develop potent kinase inhibitors. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying low-molecular-weight ligands (fragments) that bind to a biological target. researchgate.net The 4-aminopyridine (B3432731) and imidazole moieties of the title compound can be considered as individual fragments. In an FBDD campaign, these or similar fragments could be screened for binding to a target of interest. Subsequently, these fragments can be grown or linked to generate more potent, lead-like molecules. This approach has been successfully used to identify inhibitors for various enzymes, including kinases. nih.gov

Exploration of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- in Chemical Biology Research

Chemical biology utilizes small molecules as tools to probe and understand biological systems. The unique structural features of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- make it a candidate for development as a chemical probe.

Target Identification and Validation: A derivatized version of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- could be synthesized with a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye). Such a probe could be used in affinity-based proteomics to identify its cellular binding partners, thereby elucidating its mechanism of action and potentially identifying novel drug targets.

Modulation of Biological Pathways: The imidazole and aminopyridine components are known to interact with a variety of biological targets. nih.govpensoft.net Investigating the effects of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- on different cellular pathways could reveal its potential to modulate specific biological processes, making it a valuable tool for studying complex signaling networks.

Development of Targeted Delivery Systems for Enhanced Biological Activity

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. sciopen.com For 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and its analogues, various nanocarriers could be explored for targeted delivery.

Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Imidazole-containing lipids have been shown to form pH-sensitive liposomes that can selectively release their cargo in the acidic tumor microenvironment. nih.gov A liposomal formulation of a 4-Pyridinamine, 2-(1H-imidazol-1-yl)- derivative could improve its solubility and biodistribution.

Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to formulate nanoparticles for sustained drug release. researchgate.net Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) could direct them to specific cells or tissues, thereby enhancing the therapeutic index of the encapsulated compound. nih.gov

Table 2: Potential Targeted Delivery Systems for 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Analogues

Delivery SystemCompositionPotential Advantage
LiposomesPhospholipids, CholesterolEnhanced solubility, pH-sensitive release. nih.gov
Polymeric NanoparticlesPLGA, ChitosanSustained release, surface functionalization for targeting. researchgate.net
MicellesAmphiphilic block copolymersSolubilization of poorly water-soluble drugs.

Synergistic Combinatorial Approaches with Other Bioactive Molecules

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer. nih.gov The potential of 4-Pyridinamine, 2-(1H-imidazol-1-yl)- and its derivatives in synergistic combinations with existing drugs warrants investigation.

Combination with Chemotherapeutic Agents: Many imidazole-containing compounds have demonstrated anticancer properties. nih.govfrontiersin.org Exploring the combination of a 4-Pyridinamine, 2-(1H-imidazol-1-yl)- analogue with conventional chemotherapeutic agents could reveal synergistic effects, potentially allowing for lower doses of each drug and reducing toxicity. chemistryviews.org For instance, some imidazopyridine derivatives have been shown to increase the sensitivity of tumor cells to chemotherapy. nih.gov

Targeting Multiple Pathways: By combining a 4-Pyridinamine, 2-(1H-imidazol-1-yl)- derivative that acts on a specific target with another drug that modulates a complementary pathway, it may be possible to achieve a more potent therapeutic effect and overcome drug resistance.

Interdisciplinary Research Opportunities in Materials Science and Nanotechnology

While the primary focus of research on 4-Pyridinamine, 2-(1H-imidazol-1-yl)- is likely to be in the life sciences, its N-heterocyclic structure could present opportunities in materials science and nanotechnology. The imidazole and pyridine (B92270) rings can act as ligands for metal coordination, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as components in functional materials with specific electronic or optical properties. The compound's ability to participate in hydrogen bonding and π-π stacking could also be exploited in the design of self-assembling nanomaterials.

Perspectives on the Therapeutic Potential and Scientific Advancements from the 4-Pyridinamine, 2-(1H-imidazol-1-yl)- Research

The 4-Pyridinamine, 2-(1H-imidazol-1-yl)- scaffold represents a promising starting point for the discovery of new therapeutic agents. Its constituent aminopyridine and imidazole moieties are well-established pharmacophores found in a wide range of bioactive compounds. nih.govpensoft.net The diverse biological activities associated with these heterocycles, including anticancer, anti-inflammatory, and antimicrobial effects, suggest a broad therapeutic potential for derivatives of the title compound. nih.govfrontiersin.org

Future research will likely focus on the synthesis and biological evaluation of a library of analogues to establish clear structure-activity relationships. The integration of computational methods will be crucial in guiding the design of these new molecules. Furthermore, a deeper understanding of the compound's mechanism of action through chemical biology approaches will be essential for its translation into a clinically relevant therapeutic. The exploration of advanced drug delivery systems and combination therapies will also play a pivotal role in maximizing its therapeutic potential. The scientific advancements stemming from research into 4-Pyridinamine, 2-(1H-imidazol-1-yl)- are expected to contribute to the broader field of medicinal chemistry and the development of novel treatments for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.